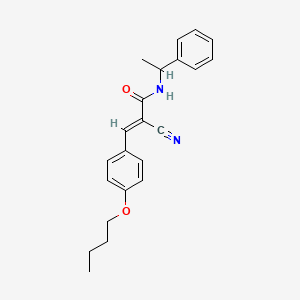![molecular formula C23H25N3O5 B2942844 N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251635-50-3](/img/structure/B2942844.png)
N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Topoisomerase-I Targeting and Cytotoxicity
Naphthyridine derivatives demonstrate significant biological activities, which have been explored in various scientific research contexts. One example is the study on the effect of nitro and amino substitution in the D-ring of related naphthyridinones, which exhibit potent topoisomerase-I (TOP1) targeting activity and pronounced antitumor activity. These compounds, including variations with methoxyl groups replaced by nitro substituents, have shown greater TOP1-targeting activity and cytotoxicity than camptothecin, underscoring their potential in cancer treatment research (Singh et al., 2003).
Synthesis of Isoaaptamine Analogs
Isoaaptamine, a PKC inhibitor isolated from sponge, and its analogs, including those derived from naphthyridine, have been synthesized to explore their biological activities. The synthetic parallels and methodologies developed offer insights into the potential applications of these compounds in pharmacological and biochemical studies (Walz & Sundberg, 2000).
Anticancer Activity in Melanoma Cells
A novel naphthyridine derivative demonstrated significant anticancer activity in human malignant melanoma A375 cells, inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mechanism of action, mediated through the upregulation of death receptors and scaffold proteins, highlights the compound's potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnagenone and khellinone, including benzodifuranyl and naphthyridine derivatives, have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibition, alongside notable analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been synthesized and investigated for their ligand-protein interactions, showing potential for toxicity assessment, tumor inhibition, and pharmacological actions. Furthermore, their photovoltaic efficiency modeling suggests applications in dye-sensitized solar cells, highlighting the diverse scientific research applications of such compounds (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-14-4-6-18-16(10-14)23(28)17-12-26(9-8-19(17)24-18)13-22(27)25-20-11-15(30-2)5-7-21(20)31-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFFCGZOOOYBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

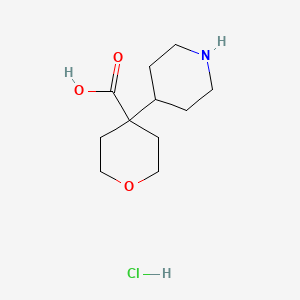

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2942765.png)
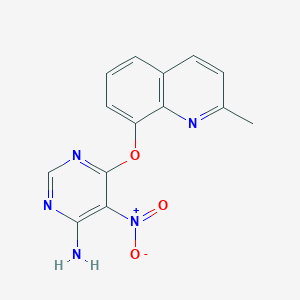
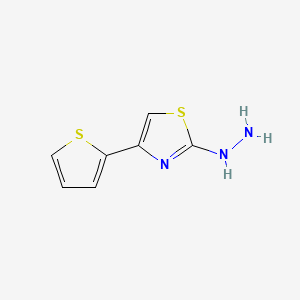
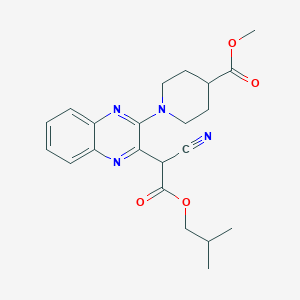
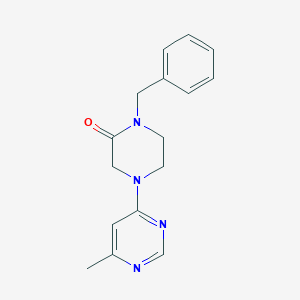
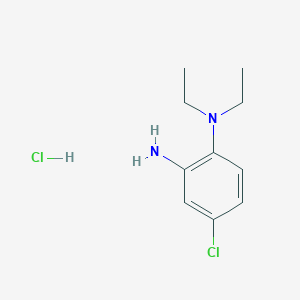
![6-(2-Chloropyridine-4-carbonyl)-9-methyl-6-azaspiro[3.5]nonane](/img/structure/B2942774.png)
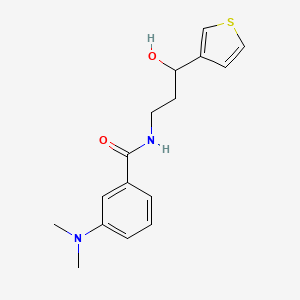
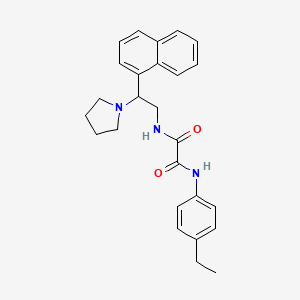
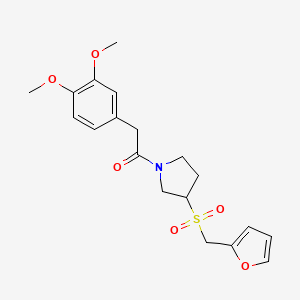
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)
